2-(Azetidin-3-yl)-4-methylthiazole
Overview
Description
2-(Azetidin-3-yl)-4-methylthiazole is a heterocyclic compound that features both azetidine and thiazole rings
Scientific Research Applications
2-(Azetidin-3-yl)-4-methylthiazole has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
Target of Action
Similar compounds have been designed as colchicine-binding site inhibitors (cbsi) . Colchicine is a potent drug used to treat gout, and its binding site is a crucial target for many therapeutic agents.
Mode of Action
If it acts similarly to other cbsis, it likely interacts with the colchicine binding site on tubulin . This interaction can inhibit the polymerization of tubulin, a critical process in cell division, thereby exerting its therapeutic effects.
Biochemical Pathways
Given its potential role as a cbsi, it may affect the microtubule dynamics within cells . Microtubules are essential components of the cell’s cytoskeleton and play a vital role in maintaining cell shape, enabling cell motility, and most importantly, segregating chromosomes during cell division.
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . For instance, L-084, an orally active carbapenem, was discovered through pharmacokinetic studies on various prodrug esters .
Result of Action
If it acts as a cbsi, it could potentially inhibit cell division by disrupting microtubule dynamics . This could lead to cell cycle arrest and potentially induce apoptosis, especially in rapidly dividing cells.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene . This method is efficient for synthesizing functionalized azetidines, although it has some inherent challenges.
Another approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This method provides a straightforward route to functionalized azetidines and oxetanes, which can then be further modified to introduce the thiazole ring.
Industrial Production Methods
Industrial production methods for 2-(Azetidin-3-yl)-4-methylthiazole are less commonly reported in the literature. green and cost-effective synthetic methods are being developed to facilitate large-scale production. These methods often employ commercially available starting materials and environmentally friendly reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-4-methylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the thiazole ring or reduce any double bonds present in the molecule.
Substitution: The azetidine and thiazole rings can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A natural product found in certain plants, known for its biological activity and use in peptide synthesis.
Oxetane derivatives: These compounds share structural similarities with azetidines and are used in similar applications, including drug discovery and materials science.
Uniqueness
2-(Azetidin-3-yl)-4-methylthiazole is unique due to the combination of azetidine and thiazole rings in its structure. This dual-ring system provides a versatile platform for chemical modifications, making it a valuable compound in various research fields .
Properties
IUPAC Name |
2-(azetidin-3-yl)-4-methyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S/c1-5-4-10-7(9-5)6-2-8-3-6/h4,6,8H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBGQPVVAYWNSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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